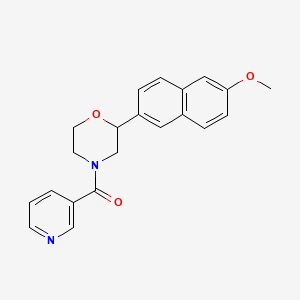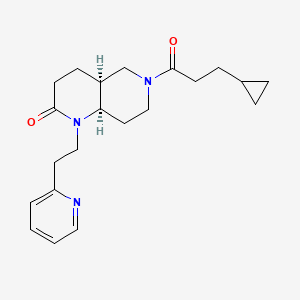![molecular formula C18H19N3O B5355138 N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide, also known as MIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MIP is a member of the imidazoacridinone family of compounds, which have been shown to exhibit anticancer, antiviral, and antimicrobial properties. In
科学研究应用
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and promoting DNA damage. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
作用机制
The mechanism of action of N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the promotion of DNA damage. This compound has been shown to bind to DNA and induce structural changes, resulting in the activation of the DNA damage response pathway. This leads to the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting DNA synthesis and promoting DNA damage. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to have antiviral activity by inhibiting viral DNA synthesis. In microbial cells, this compound disrupts cell membrane integrity and inhibits bacterial growth.
实验室实验的优点和局限性
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been shown to have a broad range of therapeutic applications, making it a versatile tool for scientific research. However, this compound has some limitations for lab experiments. Its low solubility in water makes it difficult to work with in certain assays. In addition, this compound has not yet been extensively studied in vivo, so its efficacy and safety in animal models is not well established.
未来方向
There are several future directions for N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide research. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in animal models to establish its efficacy and safety. In addition, this compound could be further explored as a potential therapeutic agent for viral and microbial infections. Finally, the potential use of this compound as a diagnostic tool for cancer could be explored, as it has been shown to have specific activity against cancer cells.
合成方法
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be synthesized using a multistep process that involves the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-7-methylimidazo[1,2-a]pyridine to form this compound. The overall yield of this process is approximately 40%.
属性
IUPAC Name |
N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-4-18(22)20-15-10-14(6-5-13(15)3)16-11-21-8-7-12(2)9-17(21)19-16/h5-11H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHURCHAXJRUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC(=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(2,3,4-trifluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5355055.png)
![[1-(6-chloropyridazin-3-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5355060.png)


![1-ethyl-4-[(2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B5355070.png)
![N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5355072.png)

![(3R*,3aR*,7aR*)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355112.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5355118.png)

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5355147.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
